molecular formula C11H17ClOSi B8744857 Silane, (chloromethyl)(4-ethoxyphenyl)dimethyl- CAS No. 106773-87-9

Silane, (chloromethyl)(4-ethoxyphenyl)dimethyl-

Cat. No.: B8744857
CAS No.: 106773-87-9
M. Wt: 228.79 g/mol
InChI Key: PHZJFSKOOROPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, (chloromethyl)(4-ethoxyphenyl)dimethyl- is a useful research compound. Its molecular formula is C11H17ClOSi and its molecular weight is 228.79 g/mol. The purity is usually 95%.
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Properties

CAS No.

106773-87-9

Molecular Formula

C11H17ClOSi

Molecular Weight

228.79 g/mol

IUPAC Name

chloromethyl-(4-ethoxyphenyl)-dimethylsilane

InChI

InChI=1S/C11H17ClOSi/c1-4-13-10-5-7-11(8-6-10)14(2,3)9-12/h5-8H,4,9H2,1-3H3

InChI Key

PHZJFSKOOROPPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[Si](C)(C)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 5.1 g (0.21 mole) of powdered magnesium metal in 100 ml of dry tetrahydrofuran was added dropwise 40 g (0.20 mole) of ethyl 4-bromophenyl ether. Upon completion of addition this mixture was heated at reflux for one hour. In a second flask was placed 28.5 g (0.199 mole) of (chloromethyl)dimethylchlorosilane in 100 ml of tetrahydrofuran, and this flask was cooled to -78° C. The contents of the first flask were added dropwise to the second flask. The temperature of the reaction mixture was maintained at -78° C. for one hour after addition was complete, and it was then poured into 200 ml of 10% hydrochloric acid. The organic phase was washed once with 10% hydrochloric acid. The aqueous phase was extracted with diethyl ether, and these extracts were combined with the organic phase. After being dried, filtered, and having the solvent evaporated under reduced pressure, the residue was vacuum distilled, yielding 10.5 g of (chloromethyl)(4-ethoxyphenyl)dimethylsilane, b.p. 99°-110° C./0.12 mm of Hg. The nmr spectrum was consistent with the proposed structure.
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5.1 g
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100 mL
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40 g
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28.5 g
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reactant
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100 mL
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solvent
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 60 ml of THF, p-bromophenetole (9.7 gram) and chloromethyldimethylsilyl chloride (7.3 gram) was cooled in a dry ice/acetone bath. To the mixture was dropwise added 33 ml of 1.55M n-butyl lithium under an argon atmosphere. After stirring the mixture for additional 15 minutes at -78° C., the stirring was continued at room temperature for 30 minutes. The mixture was added with 6 ml of ethyl acetate and 30 ml of water, and extracted with ethyl ether. The ether extract was washed with saturated sodium chloride solution, dried, and concentrated. Distillation of the residue gave 5.5 gram of chloromethyldimethyl(4-ethoxyphenyl)silane. Physicochemical data of the product is listed in Table 3.
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60 mL
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9.7 g
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7.3 g
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33 mL
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30 mL
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6 mL
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